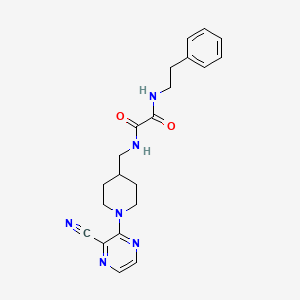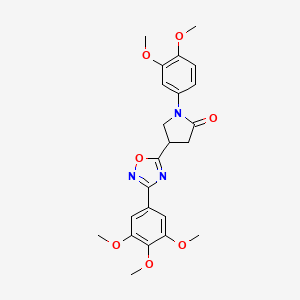
1-(3,4-Dimethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O7 and its molecular weight is 455.467. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
Research has shown interest in synthesizing novel compounds containing the 1,2,4-oxadiazole ring due to their predicted biological activities. A study by Kharchenko et al. (2008) demonstrates the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using the PASS (Prediction of Activity Spectra for Substances) method, indicating potential therapeutic applications (Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Anticancer Applications
Another significant area of application for derivatives of 1,2,4-oxadiazole is in the development of anticancer agents. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. These compounds have shown moderate cytotoxicity against breast cancer cell lines, highlighting their potential in cancer therapy (Redda & Gangapuram, 2007).
Enzyme Inhibition for Treating Neurodegenerative Diseases
Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes related to neurodegenerative diseases like Alzheimer's. These compounds showed moderate inhibition, suggesting their utility in developing treatments for such conditions (Pflégr et al., 2022).
Conducting Polymers for Electronic Applications
Sotzing et al. (1996) investigated the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatives related to 1,2,4-oxadiazole compounds. These materials exhibit stability in their conducting form, suggesting applications in electronic devices (Sotzing, J. Reynolds, & A. Katritzky, et al., 1996).
Antimicrobial and Antiprotozoal Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich bases and evaluated their antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Al-Wahaibi, A. A. Mohamed, & Samar S. Tawfik, et al., 2021).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-28-16-7-6-15(11-17(16)29-2)26-12-14(10-20(26)27)23-24-22(25-33-23)13-8-18(30-3)21(32-5)19(9-13)31-4/h6-9,11,14H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFQKYIUDTAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B3014958.png)
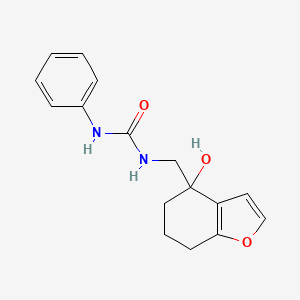
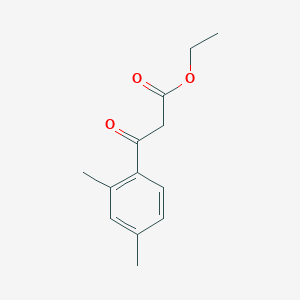
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)
![1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3014966.png)
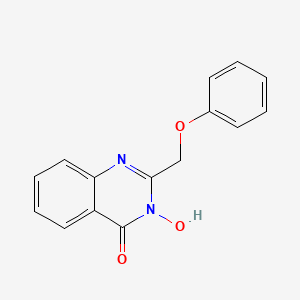


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
